Cas no 898781-76-5 (4'-Chloro-2-thiomorpholinomethyl benzophenone)
4'-Chloro-2-thiomorpholinomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
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- (4-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
- 4'-CHLORO-2-THIOMORPHOLINOMETHYLBENZOPHENONE
- CTK5G5961
- AG-H-66171
- KB-190562
- MFCD03842761
- 898781-76-5
- AKOS016021184
- (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
- DTXSID20643817
- 4'-chloro-2-thiomorpholinomethyl benzophenone
- 4'-Chloro-2-thiomorpholinomethyl benzophenone
-
- MDL: MFCD03842761
- Inchi: 1S/C18H18ClNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
- InChI Key: OEYURYYFXMYYIS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1=CC=CC=C1CN1CCSCC1)=O
Computed Properties
- Exact Mass: 331.0797631Da
- Monoisotopic Mass: 331.0797631Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 45.6Ų
4'-Chloro-2-thiomorpholinomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C097645-250mg |
4'-Chloro-2-thiomorpholinomethyl benzophenone |
898781-76-5 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C097645-500mg |
4'-Chloro-2-thiomorpholinomethyl benzophenone |
898781-76-5 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Chemenu | CM528700-1g |
4'-Chloro-2-thiomorpholinomethyl benzophenone |
898781-76-5 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB365437-1 g |
4'-Chloro-2-thiomorpholinomethyl benzophenone, 97%; . |
898781-76-5 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 205412-1g |
4'-chloro-2-thiomorpholinomethyl benzophenone |
898781-76-5 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205412-2g |
4'-chloro-2-thiomorpholinomethyl benzophenone |
898781-76-5 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205412-5g |
4'-chloro-2-thiomorpholinomethyl benzophenone |
898781-76-5 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB365437-1g |
4'-Chloro-2-thiomorpholinomethyl benzophenone, 97%; . |
898781-76-5 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365437-2g |
4'-Chloro-2-thiomorpholinomethyl benzophenone, 97%; . |
898781-76-5 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB365437-2 g |
4'-Chloro-2-thiomorpholinomethyl benzophenone, 97%; . |
898781-76-5 | 97% | 2 g |
€1,677.00 | 2023-07-19 |
4'-Chloro-2-thiomorpholinomethyl benzophenone Suppliers
4'-Chloro-2-thiomorpholinomethyl benzophenone Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4'-Chloro-2-thiomorpholinomethyl benzophenone
Introduction to 4'-Chloro-2-thiomorpholinomethyl benzophenone (CAS No. 898781-76-5)
4'-Chloro-2-thiomorpholinomethyl benzophenone, a compound with the CAS number 898781-76-5, is a versatile organic molecule that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its benzophenone core, which is substituted with a chloro group at the 4' position and a thiomorpholine moiety at the 2-position. The combination of these functional groups imparts distinct chemical properties and biological activities, making it a valuable candidate for further research and development.
The benzophenone scaffold is well-known for its ability to absorb ultraviolet (UV) light, which has led to its widespread use in sunscreens and photostabilizers. The presence of the chloro group at the 4' position can influence the electronic properties of the molecule, potentially enhancing its UV-absorbing capabilities. Additionally, the thiomorpholine moiety, a cyclic thioether, introduces sulfur atoms that can participate in various chemical reactions and interactions, such as hydrogen bonding and coordination with metal ions. These features collectively contribute to the compound's versatility and potential utility in diverse applications.
In the realm of medicinal chemistry, 4'-Chloro-2-thiomorpholinomethyl benzophenone has shown promise as a lead compound for drug discovery. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain kinases, which are key targets in cancer therapy. The thiomorpholine group was found to play a crucial role in enhancing the binding affinity and selectivity of the molecule towards these kinases.
Beyond its potential as a therapeutic agent, 4'-Chloro-2-thiomorpholinomethyl benzophenone has also been investigated for its use in materials science. Its UV-absorbing properties make it an attractive candidate for developing advanced photostable materials. A study published in Advanced Materials demonstrated that incorporating this compound into polymer matrices significantly improved their resistance to UV degradation, making them suitable for applications in coatings, plastics, and other industrial materials.
The synthesis of 4'-Chloro-2-thiomorpholinomethyl benzophenone typically involves multi-step processes that ensure high purity and yield. Common synthetic routes include the reaction of 4-chlorobenzophenone with thiomorpholine derivatives under appropriate conditions. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents. These developments are crucial for ensuring sustainable production practices and aligning with global environmental standards.
In conclusion, 4'-Chloro-2-thiomorpholinomethyl benzophenone (CAS No. 898781-76-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure endows it with valuable properties that can be harnessed for medicinal applications, materials science, and other innovative uses. Ongoing research continues to uncover new insights into its behavior and potential applications, solidifying its position as a promising candidate for further exploration and development.
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